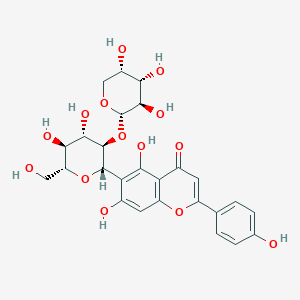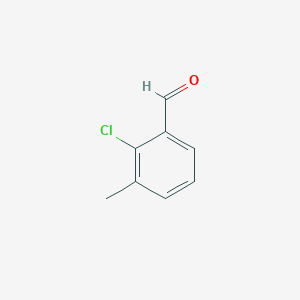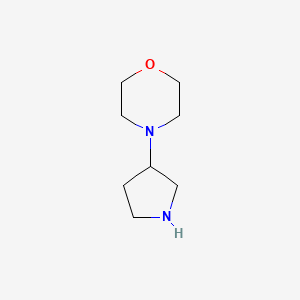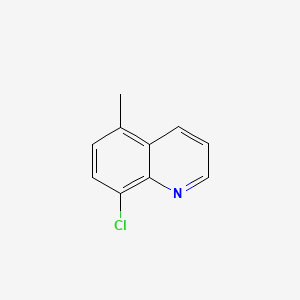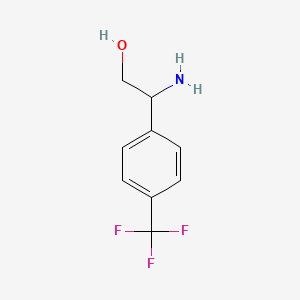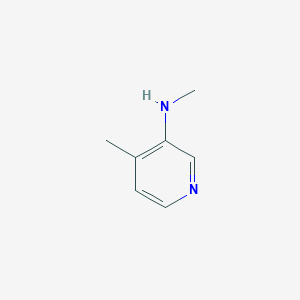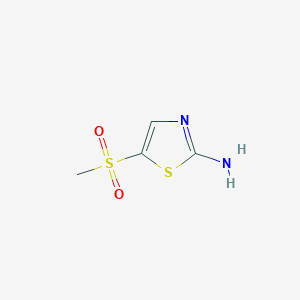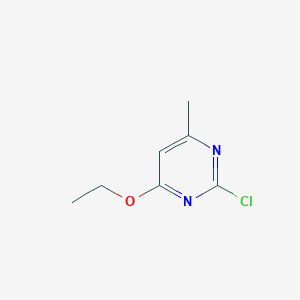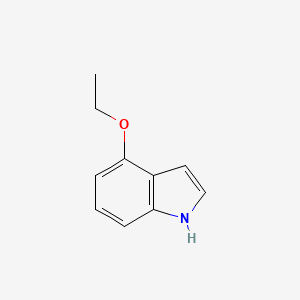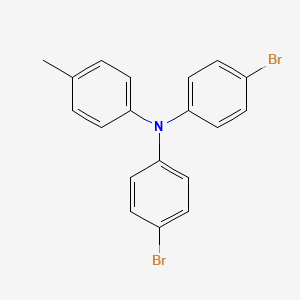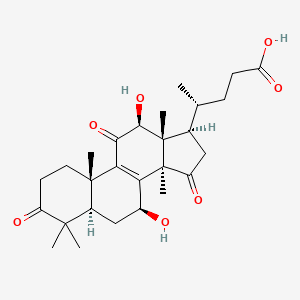
Lucidenic acid B
Vue d'ensemble
Description
Lucidenic acid B is a natural compound isolated from Ganoderma lucidum . It’s a type of triterpenoid , and it has been shown to induce apoptosis in cancer cells .
Synthesis Analysis
Lucidenic acid B is a product of the mevalonate pathway . The biosynthesis of lucidenic acids is still a topic of ongoing research, with scientists exploring the environmental and genetic regulation of its biosynthesis .Molecular Structure Analysis
The molecular formula of Lucidenic acid B is C27H38O7 . Its average mass is 474.586 Da and its monoisotopic mass is 474.261749 Da .Physical And Chemical Properties Analysis
Lucidenic acid B is a powder . Its solubility is in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Lucidenic acid B is one of the major triterpenoids found in Ganoderma lucidum, a type of mushroom that has long been used as a multi-purpose plant and functional food . The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and triterpenoids, including Ganoderic and Lucidenic acids .
-
Anti-cancer : Lucidenic acids, including Lucidenic acid B, have been found to induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The mechanism of the cytotoxic action of Lucidenic acid B has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage .
-
Anti-inflammatory : Lucidenic acids have been reported to have anti-inflammatory properties .
-
Antioxidant : Lucidenic acids also exhibit antioxidant properties .
-
Anti-viral : Lucidenic acids have been found to have anti-viral properties .
-
Neuroprotective : Lucidenic acids have been reported to have neuroprotective properties .
-
Anti-hyperlipidemic and Anti-hypercholesterolemic : Lucidenic acids have been found to have anti-hyperlipidemic and anti-hypercholesterolemic properties .
-
Anti-diabetic : Lucidenic acids have been found to have anti-diabetic properties . They may help regulate blood sugar levels and improve insulin sensitivity .
-
Hepatoprotective : Lucidenic acids have been reported to have hepatoprotective properties . They may help protect the liver from damage caused by toxins or disease .
-
Antiplatelet : Lucidenic acids have been found to have antiplatelet properties . They may help prevent blood clots by inhibiting platelet aggregation .
-
Antihistamine : Lucidenic acids have been reported to have antihistamine properties . They may help alleviate allergy symptoms by blocking the action of histamine .
-
Hypocholesterolemic : Lucidenic acids have been found to have hypocholesterolemic properties . They may help lower cholesterol levels in the blood .
-
Anti-SARS-CoV-2 : Lucidenic acid A, a bioactive compound of Ganoderma lucidum which includes Lucidenic acid B, has been identified as a potential inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) host cell entry . It is suggested that it can prevent SARS-CoV-2 host cell entry by inhibiting the interaction between the viral spike protein and the host cell receptor angiotensin-converting enzyme 2 (ACE2) .
-
Anti-platelet : Lucidenic acids have been found to have antiplatelet properties . They may help prevent blood clots by inhibiting platelet aggregation .
-
Antihistamine : Lucidenic acids have been reported to have antihistamine properties . They may help alleviate allergy symptoms by blocking the action of histamine .
-
Hypocholesterolemic : Lucidenic acids have been found to have hypocholesterolemic properties . They may help lower cholesterol levels in the blood .
-
Anti-inflammatory : Lucidenic acids have been reported to have anti-inflammatory properties . They may help reduce inflammation in the body .
-
Antioxidant : Lucidenic acids also exhibit antioxidant properties . They may help protect the body’s cells from damage caused by free radicals .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4R)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,23-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDSOABOBCYST-HFAARYGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316630 | |
| Record name | Lucidenic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidenic acid B | |
CAS RN |
95311-95-8 | |
| Record name | Lucidenic acid B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidenic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



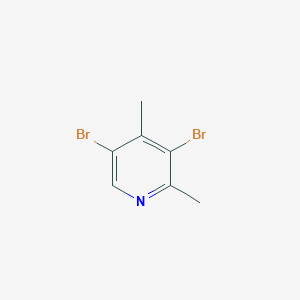

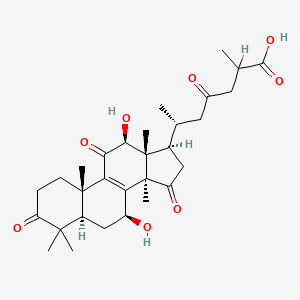
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
